Estrogens are a group of steroid hormones that play a crucial role in the regulation of reproductive and various other physiological processes in the body. Among these, 17beta-estradiol (E2) is the most potent and prevalent form of estrogen in the human body. The effects of E2 are primarily mediated through the estrogen receptor (ER), which acts as a ligand-inducible transcription factor. Variants of the ER, such as Delta5ERalpha (Delta5), have been identified and are known to exhibit unique regulatory roles, particularly in the context of cancer. Understanding the mechanisms by which these estrogenic compounds and their receptors influence cell proliferation and gene expression is vital for developing targeted therapies for estrogen-sensitive cancers, such as breast and endometrial carcinomas.
The findings from the study on ZR-75-1 cells indicate that delta 5-diol and other C19-delta 5-steroids could play a significant role in the progression of breast cancer. By understanding the competitive inhibition of mitogenic effects by antiestrogens, new therapeutic strategies could be developed to target these pathways and potentially inhibit tumor growth1.
The presence of Delta5 in uterine tumors suggests that this ERalpha variant could be a key player in the pathophysiology of endometrial carcinoma. The ability of Delta5 to modulate transcriptional responses to both E2 and SERMs could have implications for the treatment of uterine tumors, particularly in terms of hormone therapy and the development of drugs that target this variant specifically2.
Delta9,11-Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is distinguished by the presence of a double bond between the 9th and 11th carbon atoms in its molecular structure. Delta9,11-Estradiol has been the subject of scientific research due to its potential biological activities, particularly in relation to hormone-dependent cancers and various physiological processes. Its unique structural modifications make it a valuable compound for studying estrogenic activity and receptor interactions.
Delta9,11-Estradiol is classified as a steroid hormone, specifically within the category of estrogens. It is synthesized from estradiol through chemical modifications that introduce the double bond characteristic of this compound. The compound can be utilized in both laboratory and clinical settings for various applications, including hormone replacement therapy and cancer treatment .
The synthesis of delta9,11-Estradiol typically involves introducing a double bond at the 9,11 position of estradiol. One common method for this synthesis is dehydrogenation, which can be achieved through various chemical reactions.
Delta9,11-Estradiol has a complex steroid structure characterized by four fused carbon rings. The specific alteration at the 9th and 11th positions introduces a double bond that significantly influences its biological activity.
Delta9,11-Estradiol participates in several chemical reactions:
Delta9,11-Estradiol functions primarily through its interaction with estrogen receptors in target tissues. Upon binding to these receptors, it modulates gene expression related to cell proliferation and differentiation.
Analytical methods such as high-performance liquid chromatography are often employed for purity assessment and quantification of delta9,11-Estradiol in various formulations .
Delta9,11-Estradiol has several significant scientific applications:
Delta9,11-estradiol (CAS 791-69-5) is characterized by an unsaturated modification of the steroidal nucleus, featuring a double bond between C9 and C11 positions. This distinguishes it from canonical estrogens like 17β-estradiol, which possess a fully saturated C-ring. The compound exhibits specific stereochemical configurations at chiral centers C13, C14, and C17, maintaining the trans fusion of rings B/C and C/D characteristic of natural estrogens. The enanthate ester derivative (CAS 95960-05-7) further modifies this structure through esterification at the C17-hydroxy group with heptanoic acid, as evidenced by the SMILES notation CCCCCCC(O[C@H]1CC[C@@]2([H])[C@](C3=CC[C@@]21C)([H])CCC4=C3C=CC(O)=C4)=O
[4]. X-ray crystallography confirms the cis orientation of hydrogen atoms at C9 and C11, resulting in a bent conformation that alters molecular planarity compared to 17β-estradiol [7].
Table 1: Core Structural Data of Delta9,11-Estradiol
Characteristic | Specification |
---|---|
Systematic Name | (13S,17S)-3-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol |
Ring Junctions (B/C, C/D) | Trans fusion |
C9-C11 Configuration | Double bond (cis hydrogen orientation) |
Chiral Centers | C13 (β-methyl), C14, C17 (S-configuration) |
The molecular formula of the parent delta9,11-estradiol is C₁₈H₂₂O₂, with a molecular weight of 270.37 g/mol. Its enanthate ester derivative expands to C₂₅H₃₄O₃ and 382.55 g/mol [3] [6]. The compound is typically isolated as a white crystalline solid with a purity exceeding 95% and exhibits moderate water solubility (<1 mg/mL) but high solubility in organic solvents like methanol or DMSO. Optical activity is observed due to its four chiral centers, with specific rotation measured at [α]₂₀D = +58° (c = 1, dioxane) [7]. The phenolic 3-hydroxy group confers weak acidity (pKa ~10.4), while the C17-hydroxy group in non-esterified forms contributes to hydrogen-bonding capacity.
Table 2: Molecular Properties vs. Canonical Estrogens
Property | Delta9,11-Estradiol | 17β-Estradiol | Estrone |
---|---|---|---|
Molecular Formula | C₁₈H₂₂O₂ | C₁₈H₂₄O₂ | C₁₈H₂₂O₂ |
Molecular Weight (g/mol) | 270.37 | 272.38 | 270.37 |
Melting Point (°C) | 220–222 (dec.) | 178–179 | 254–256 |
LogP (Predicted) | 4.1 | 4.0 | 3.8 |
Hydrogen Bond Donors | 2 | 2 | 1 |
The core structural divergence in delta9,11-estradiol—the C9-C11 double bond—reduces conformational flexibility compared to 17β-estradiol. This impedes optimal alignment with estrogen receptor (ER) binding pockets. While 17β-estradiol exhibits high ERα affinity (Kd = 0.1 nM), delta9,11-estradiol shows >50-fold reduced binding due to steric clashes induced by the bent C-ring [1] [9]. Functionally, this variant acts as a partial agonist with antagonistic properties under specific cellular contexts. Additionally, unlike estrone (which has a C17-keto group), delta9,11-estradiol retains the C17-hydroxy group but remains metabolically unstable due to susceptibility to oxidation at C9-C11. Its classification as "Estradiol Hemihydrate EP Impurity D" underscores its role as a synthesis byproduct rather than a therapeutically optimized estrogen [1] [7].
Table 3: Structural and Functional Comparisons
Feature | Delta9,11-Estradiol | 17β-Estradiol | Biological Implication |
---|---|---|---|
C9-C11 Bond | Double bond | Single bond | Reduced ER binding affinity |
C17 Functional Group | -OH (or ester in derivatives) | -OH | Similar metabolism pathways |
A-Ring Substituent | 3-OH | 3-OH | Estrogenic pharmacophore retention |
Receptor Activation | Partial agonist | Full agonist | Diminished transcriptional efficacy |
Primary Use | Analytical reference standard | Therapeutic agent | Impurity characterization in QC [1] |
Delta9,11-estradiol undergoes rapid enzymatic oxidation in biological matrices, primarily yielding 9,11-dehydroestrone via cytochrome P450 (CYP3A4)-mediated dehydrogenation. This metabolite retains the C9-C11 unsaturation but lacks the C17-hydroxy group, further reducing estrogenic activity [2] [9]. The enanthate ester derivative hydrolyzes in plasma to free delta9,11-estradiol (t₁/₂ = 4–6 h at 37°C), followed by phase II conjugation (glucuronidation/sulfation) at C3 or C17. Environmental studies in river sediment reveal analogous pathways where microbial enzymes degrade the compound into 6-ketoestrone and 8,9-dehydroestrone, confirming the reactivity of the C9-C11 bond [2]. Factors accelerating degradation include:
Stabilization strategies involve lyophilization and storage under inert gas [3] [7].
Table 4: Key Degradation Products and Conditions
Degradant | Formation Pathway | Conditions Favoring Formation |
---|---|---|
9,11-Dehydroestrone | CYP3A4 oxidation | Hepatic metabolism, pH 7.4 |
6-Ketoestrone | Microbial/enzymatic ketonization | River sediment, 25°C [2] |
8,9-Dehydroestrone | Isomerization | UV exposure, aerobic conditions |
Glucuronide conjugate | UGT-mediated conjugation | Intracellular, pH 7.0–7.5 |
Table 5: Stability-Influencing Factors
Factor | Effect on Stability | Mitigation Strategy |
---|---|---|
Temperature >40°C | ↑ Radical oxidation & polymerization | Storage at -20°C under N₂ atmosphere |
pH <3 or >10 | ↑ Hydrolysis/dehydration | Buffering (pH 6–8) during processing |
Aqueous Solutions | ↑ Microbial transformation | Lyophilization with cryoprotectants |
Ambient Light | ↑ Photoisomerization at C9-C11 | Amber glass packaging |
Comprehensive List of Compounds
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: